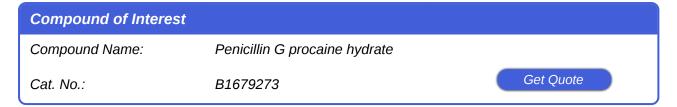


# Application Note: Spectrofluorimetric Determination of Procaine in Penicillin G Formulations

Author: BenchChem Technical Support Team. Date: December 2025



AN-SFP-001

# Audience: Researchers, scientists, and drug development professionals. Introduction

Procaine is a local anesthetic agent often combined with Penicillin G to reduce pain upon intramuscular injection and to act as a depot, allowing for slower release and prolonged action of the antibiotic. The accurate quantification of procaine in these formulations is crucial for ensuring product quality, safety, and efficacy. Spectrofluorimetry offers a sensitive, selective, and rapid analytical method for this purpose. This application note details two primary spectrofluorimetric methods for the determination of procaine in Penicillin G formulations: one based on the native fluorescence of procaine and an alternative method involving its hydrolysis product.

## **Principle**

The inherent fluorescence of the procaine molecule allows for its direct quantification. When excited at a specific wavelength, procaine emits light at a longer wavelength, and the intensity of this emission is directly proportional to its concentration. An alternative method relies on the



hydrolysis of procaine to 4-aminobenzoate, which also exhibits strong fluorescence, providing another avenue for quantification.

## **Experimental Protocols**

# Method 1: Determination of Procaine via Native Fluorescence

This method is based on the direct measurement of the native fluorescence of procaine in an ethanol/water medium.

#### 3.1.1. Reagents and Materials

- Procaine Hydrochloride Reference Standard
- Penicillin G Procaine Formulation
- Ethanol (Spectroscopic Grade)
- Deionized Water
- Ammonium/Ammonia Buffer (pH 10.0)

#### 3.1.2. Instrumentation

- Spectrofluorometer
- Volumetric flasks
- Pipettes
- pH meter

#### 3.1.3. Preparation of Solutions

 Stock Standard Solution of Procaine (100 ppm): Accurately weigh and dissolve an appropriate amount of Procaine Hydrochloride Reference Standard in deionized water to obtain a concentration of 100 ppm.



- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with a 60% V/V ethanol/water mixture to achieve concentrations ranging from 0.10 to 1.0 ppm. To each 10 mL of the working standard, add 1 mL of ammonium/ammonia buffer (pH 10.0) to adjust the apparent pH to 9.9.[1]
- Sample Solution: Accurately weigh a portion of the Penicillin G procaine formulation, dissolve it in the 60% V/V ethanol/water mixture, and dilute to fall within the linear range of the standard curve. Filter the solution if necessary. Add the ammonium/ammonia buffer in the same proportion as for the standard solutions.

#### 3.1.4. Spectrofluorimetric Analysis

- Set the excitation wavelength of the spectrofluorometer to 294 nm and the emission wavelength to 348 nm.[1]
- Calibrate the instrument using the blank solution (60% V/V ethanol/water with buffer).
- Measure the fluorescence intensity of each working standard solution and the sample solution.
- Construct a calibration curve by plotting the fluorescence intensity versus the concentration
  of the working standard solutions.
- Determine the concentration of procaine in the sample solution from the calibration curve.

# Method 2: Determination via Hydrolysis to 4-Aminobenzoate

This method involves the hydrolysis of procaine to 4-aminobenzoate in an alkaline medium, followed by the measurement of the fluorescence of the hydrolysis product.[2][3]

#### 3.2.1. Reagents and Materials

- Procaine Hydrochloride Reference Standard
- Penicillin G Procaine Formulation



- Sodium Hydroxide (NaOH) solution (to achieve pH 12)
- Deionized Water
- 3.2.2. Instrumentation
- Spectrofluorometer
- Volumetric flasks
- Pipettes
- pH meter
- 3.2.3. Preparation of Solutions
- Stock Standard Solution of Procaine (100 ppm): Prepare as described in section 3.1.3.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with deionized water. Adjust the pH of each solution to 12 with the NaOH solution.
- Sample Solution: Accurately weigh a portion of the Penicillin G procaine formulation, dissolve it in deionized water, and dilute to fall within the linear range of the standard curve. Adjust the pH to 12 with the NaOH solution.
- 3.2.4. Spectrofluorimetric Analysis
- Set the excitation wavelength of the spectrofluorometer to 268 nm and the emission wavelength to 340 nm.[2][3]
- Calibrate the instrument using a blank solution (deionized water at pH 12).
- Measure the fluorescence intensity of the working standard solutions and the sample solution.
- Construct a calibration curve and determine the concentration of procaine in the sample as described in section 3.1.4.



### **Data Presentation**

The quantitative data for the described methods are summarized in the tables below.

Table 1: Method Parameters for Spectrofluorimetric Determination of Procaine

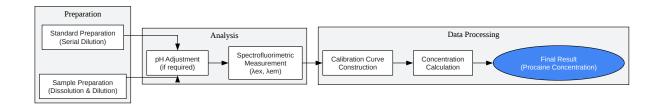
Parameter	Method 1: Native Fluorescence	Method 2: Hydrolysis Product
Excitation Wavelength (λex)	294 nm[1]	268 nm[2][3]
Emission Wavelength (λem)	348 nm[1]	340 nm[2][3]
Medium	60% V/V Ethanol/Water[1]	Aqueous, pH 12[2][3]
рН	Apparent pH 9.9[1]	12[2][3]

Table 2: Performance Characteristics of Spectrofluorimetric Methods for Procaine

Parameter	Method 1: Native Fluorescence	Method 2: Hydrolysis Product
Linearity Range	0.10 - 1.0 ppm[1]	Not explicitly stated, but linearity is confirmed.
Limit of Detection (LOD)	Not explicitly stated	49 ng/mL[2][3]
Correlation Coefficient (r)	-	0.9996[2][3]
Relative Standard Deviation (RSD)	Not explicitly stated	3.4%[2][3]

# Visualization Experimental Workflow Diagram



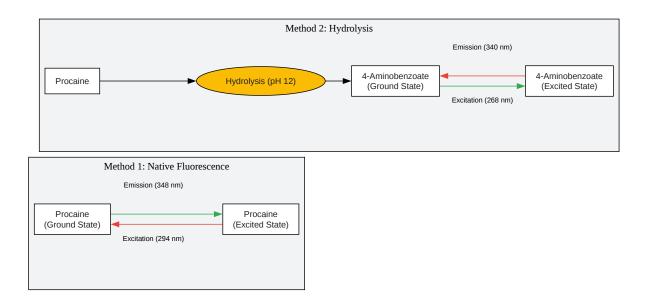


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Caption: Workflow for the spectrofluorimetric determination of procaine.

# **Signaling Pathway (Chemical Principle)**





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Caption: Chemical principles of the spectrofluorimetric methods for procaine.

### Conclusion

The spectrofluorimetric methods described are suitable for the rapid and accurate determination of procaine in Penicillin G formulations. The native fluorescence method is direct and simple, while the hydrolysis method offers an alternative with a good limit of detection. The choice of method may depend on the specific formulation and available instrumentation. These protocols provide a solid foundation for the quality control and analysis of procaine in pharmaceutical preparations.



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